[1]Benzofuro[3,2-c][1,2]oxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28589-99-3 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
[1]benzofuro[3,2-c][1,2]oxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-4-7-6(3-1)9-8(12-7)5-11-10-9/h1-5H |
InChI Key |
QDVLLWHENVKYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NOC=C3O2 |
Origin of Product |
United States |
Synthetic Methodologies For 1 Benzofuro 3,2 C 1 2 Oxazole and Its Analogues
Classical Approaches to Benzofuroxazole Core Synthesis
The classical synthesis of the clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole (B20620) ring system hinges on the strategic construction of a suitably functionalized benzofuran (B130515) precursor, followed by the annulation of the isoxazole (B147169) ring.
Precursor Design and Preparation
The key to a successful synthesis lies in the design of a benzofuran molecule bearing appropriate functional groups at the 2 and 3-positions to facilitate the subsequent formation of the clockss.orgnih.govoxazole ring. Several types of precursors can be envisioned:
2-Acyl-3-hydroxybenzofurans: These precursors are highly valuable due to the presence of a ketone and a hydroxyl group in the required proximity. A common route to such compounds involves the rearrangement of 2-hydroxychalcones. nih.gov
3-Amino-2-carbonylbenzofurans: The presence of an amino group adjacent to a carbonyl function provides a direct handle for isoxazole ring formation. The synthesis of 3-aminobenzofurans can be achieved through various methods, including the cyclization of ortho-hydroxy α-aminosulfones. clockss.orgmdpi.com
2-Acyl-3-azidobenzofurans: The azide (B81097) functionality can serve as a precursor to the nitrogen atom in the isoxazole ring. These can be potentially synthesized from the corresponding 3-aminobenzofurans.
A notable precursor for a related isomer, 3-(1-benzofuran-2-yl)-5-(substituted phenyl)isoxazole, is the benzofuran chalcone (B49325), which is synthesized by the reaction of 2-acetylbenzofuran (B162037) with a substituted benzaldehyde. researchgate.net This highlights the importance of functionalized benzofurans in the synthesis of benzofuro-isoxazole hybrids. researchgate.net
Cyclization Reactions for Oxazole Ring Formation
Once the appropriately substituted benzofuran precursor is in hand, the next critical step is the formation of the clockss.orgnih.govoxazole ring. Several classical cyclization strategies can be employed:
From 2-Acyl-3-hydroxybenzofurans: The reaction of a 2-acyl-3-hydroxybenzofuran with hydroxylamine (B1172632) hydrochloride can lead to the formation of an oxime intermediate. Subsequent intramolecular cyclization, often under acidic or basic conditions, would yield the desired clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole. This approach is a common method for the synthesis of isoxazoles from 1,3-dicarbonyl compounds. nih.gov
From 3-Amino-2-carbonylbenzofurans: The condensation of a 3-amino-2-carbonylbenzofuran with a suitable reagent that can provide the oxygen atom and facilitate ring closure is a plausible route. For instance, oxidative cyclization methodologies could be explored.
From 2-Acyl-3-azidobenzofurans: Intramolecular cyclization of a 2-acyl-3-azidobenzofuran could potentially lead to the formation of the isoxazole ring through a nitrene intermediate, although this might require specific reaction conditions to control the regioselectivity. A related approach involves the reductive cyclization of 2-aryl-3-nitrobenzo[b]thiophens to form benzo[b]thieno[3,2-b]indoles, suggesting that similar strategies could be applied to oxygen-containing heterocycles. st-andrews.ac.uk
The synthesis of the isomeric 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazole is achieved by the reaction of a benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate, proceeding via an oxime intermediate. researchgate.net This provides a strong precedent for the feasibility of forming an isoxazole ring from a benzofuran precursor.
Annulation Strategies for the Furan (B31954) Moiety
An alternative approach involves the construction of the benzofuran ring onto a pre-existing isoxazole scaffold. This would require an isoxazole derivative with appropriate functional groups to facilitate the annulation of the furan ring. For instance, an isoxazole bearing an ortho-alkynylphenol moiety could undergo intramolecular cyclization to form the benzofuran ring. Transition-metal-free base-catalyzed intramolecular cyclization of 2-ynylphenols is a known method for synthesizing 2-substituted benzo[b]furans. researchgate.net
Modern and Advanced Synthetic Strategies
Modern synthetic chemistry offers a range of powerful tools that can be applied to the synthesis of complex heterocyclic systems like clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole.
Transition Metal-Catalyzed Syntheses
Transition metals, particularly palladium and copper, have revolutionized the synthesis of benzofurans and oxazoles. nih.govorganic-chemistry.orgrsc.org These catalysts can facilitate a variety of bond-forming reactions under mild conditions with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling and Cyclization: A plausible strategy involves the palladium-catalyzed coupling of a suitably functionalized o-iodophenol with a terminal alkyne bearing a group that can be converted to the oxazole ring. Subsequent intramolecular cyclization would furnish the benzofuran core. For instance, a one-step palladium-catalyzed reaction of benzofurans with aryl iodides has been reported to form fused benzofuro[3,2-b]benzofurans. nih.gov
Copper-Catalyzed Annulation: Copper-catalyzed reactions are widely used for the synthesis of oxazoles. A copper-catalyzed [3+2] annulation/olefination sequence between amides and iodonium-phosphonium hybrid ylides has been developed for the synthesis of oxazoles. nih.gov Such a strategy could potentially be adapted to a benzofuran-containing amide to construct the fused isoxazole ring. Copper-mediated oxidative annulation of phenols and unactivated internal alkynes is also a known route to benzofuran derivatives. rsc.orgresearchgate.net
Organocatalytic and Biocatalytic Routes
Organocatalysis and biocatalysis are emerging as green and sustainable alternatives to metal-catalyzed reactions.
Organocatalytic Synthesis: Organocatalysts can be used to promote various cascade reactions, leading to the formation of complex molecular architectures in a single step. For instance, organocatalytic synthesis of fused bicyclic 2,3-dihydro-1,3,4-oxadiazoles through an intramolecular cascade cyclization has been reported. st-andrews.ac.uknih.gov Similar strategies could be envisioned for the synthesis of clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole, starting from a precursor that can undergo an organocatalyst-mediated intramolecular cyclization. The organocatalytic synthesis of δ-sultone-fused benzofurans has also been demonstrated. chemrxiv.org
Biocatalytic Routes: The use of enzymes in organic synthesis offers unparalleled selectivity and mild reaction conditions. While specific biocatalytic routes for the synthesis of clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole are yet to be reported, the development of biocatalysts for the synthesis of fused heterocyclic compounds is an active area of research. nih.gov The enzymatic synthesis of complex molecules often involves cascade reactions that can build up molecular complexity in a highly efficient manner.
Photochemical and Electrochemical Synthesis
The synthesis of heterocyclic compounds using photochemical and electrochemical methods offers alternatives to traditional thermal reactions, often providing unique reactivity and milder conditions.
Photochemical Synthesis Photochemical reactions, initiated by the absorption of light, can drive unique cycloadditions and rearrangements. For the synthesis of oxazole-containing structures, visible-light-induced reactions have proven effective. For instance, a three-component reaction using visible light has been developed to construct complex 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. nih.govsemanticscholar.org This catalyst- and additive-free method proceeds through a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade, showcasing high efficiency. nih.govsemanticscholar.org
Electrochemical Synthesis Electrosynthesis provides a powerful and green alternative for constructing heterocyclic rings by using electrons as traceless reagents, thereby avoiding harsh oxidants or reductants. The synthesis of 2-arylbenzoxazoles has been achieved via the electrochemical oxidation of catechols in the presence of benzylamines. rsc.org This method operates under mild, catalyst-free, and green conditions. rsc.org The mechanism involves the electro-generation of a benzoquinone which then reacts with the benzylamine (B48309) through an ECCE (electron transfer-chemical reaction-chemical reaction-electron transfer) pathway to form the benzoxazole (B165842) ring. rsc.org
Similarly, polysubstituted oxazoles can be synthesized electrochemically from β-diketone derivatives and benzylamines. sci-hub.se This process avoids hazardous oxidants and transition metal catalysts. sci-hub.se A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides also yields oxazoles, generating an acyloxyphosphonium ion as a key intermediate via anodic oxidation. rsc.org These electrochemical methods could potentially be adapted for the final cyclization step to form the isoxazole ring of the nih.govbenzofuro[3,2-c] nih.govrsc.orgoxazole system from a suitably functionalized benzofuran precursor.
Green Chemistry Principles innih.govBenzofuro[3,2-c]nih.govrsc.orgoxazole Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds.
Key green approaches applicable to the synthesis of the nih.govbenzofuro[3,2-c] nih.govrsc.orgoxazole scaffold include:
Use of Greener Solvents: Employing water or other environmentally benign solvents.
Catalysis: Using recyclable catalysts or organocatalysts to improve efficiency and reduce waste.
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.govnih.gov
A notable example is the synthesis of 2-substituted benzoxazoles using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication. nih.govnih.gov This method features a short reaction time, high yields, and the catalyst can be easily separated with a magnet and reused. nih.govnih.gov Another green approach involves the visible-light-driven aerobic oxidation of phenolic imines to form 2-arylbenzoxazoles, using an organic photocatalyst and molecular oxygen as the oxidant. rsc.org Such principles could be integrated into the synthesis of nih.govbenzofuro[3,2-c] nih.govrsc.orgoxazole, for instance, by designing a one-pot reaction from a substituted benzofuran that proceeds under solvent-free or aqueous conditions.
Flow Chemistry and Continuous Reactor Methodologies
Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govresearchgate.netuc.pt
This technology is well-suited for the synthesis of heterocyclic compounds. For example, a telescoped continuous flow process has been developed for preparing 3-thio-1,2,4-triazoles, involving condensation, cyclization, and S-alkylation in a single, integrated operation without intermediate purification. researchgate.net Similarly, the synthesis of 1,3,4-oxadiazoles has been achieved in a heated packed-bed reactor with short residence times and high yields. researchgate.net
For a multi-step synthesis of a complex target like nih.govbenzofuro[3,2-c] nih.govrsc.orgoxazole, a modular flow system could be designed. Each module would perform a specific transformation—for example, the initial formation of a substituted benzofuran, followed by its conversion to a precursor suitable for the isoxazole ring closure, and the final cyclization. The use of polymer-supported reagents and scavengers within the flow system can eliminate the need for aqueous extractions and column chromatography, streamlining the entire process. nih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Reaction Scale | Difficult to scale up | Easily scalable by extending run time |
| Safety | Risk of thermal runaway in exothermic reactions | Superior heat dissipation, smaller reaction volumes |
| Reproducibility | Can be variable | High reproducibility and control |
| Process Integration | Difficult | Multi-step sequences can be "telescoped" |
| Workup | Often requires manual extraction/purification | In-line purification is possible |
Regioselective and Stereoselective Synthesis
Controlling the precise spatial arrangement of atoms is a cornerstone of modern organic synthesis, enabling the creation of specific isomers with desired properties.
Control of Substituent Position
Regioselectivity, the control of where a reaction occurs on a molecule, is critical when functionalizing the nih.govbenzofuro[3,2-c] nih.govrsc.orgoxazole scaffold. The substitution pattern on both the benzofuran and isoxazole rings can be directed by the choice of starting materials and synthetic route.
For instance, in the synthesis of related heterocycles, direct C-H functionalization has emerged as a powerful tool for regioselective derivatization. Palladium-catalyzed direct arylation of oxazoles can be tuned to achieve high regioselectivity for either the C-2 or C-5 position by selecting specific phosphine (B1218219) ligands and solvent polarity. organic-chemistry.org Similarly, Ir-catalyzed C-H borylation of 2,1,3-benzothiadiazole, a related electron-poor heterocycle, provides access to versatile 5-boryl or 4,6-diboryl building blocks, which can then be further functionalized at specific positions. nih.gov
A synthetic strategy for nih.govbenzofuro[3,2-c] nih.govrsc.orgoxazole would likely start from a pre-functionalized benzofuran. For example, starting with a 2-acyl-3-hydroxybenzofuran would allow for the construction of the isoxazole ring with defined substituents. The regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, would be governed by the directing effects of the existing substituents and the inherent electronic properties of the fused heterocyclic system.
Enantioselective and Diastereoselective Approaches
When chiral centers are present in analogues of nih.govbenzofuro[3,2-c] nih.govrsc.orgoxazole, controlling the stereochemistry is paramount. Enantioselective and diastereoselective syntheses are employed to produce a single desired stereoisomer.
Organocatalysis is a key strategy for achieving high stereoselectivity. For example, an efficient enantioselective synthesis of spirocyclic tetrahydrothiophenes attached to a benzofuran-3(2H)-one scaffold has been developed. researchgate.net This cascade reaction, involving a thio-Michael-aldol sequence, utilizes a chiral organocatalyst to produce the target spiro-compounds with high enantiopurity. researchgate.net
While there are no specific reports on the stereoselective synthesis of nih.govbenzofuro[3,2-c] nih.govrsc.orgoxazole derivatives, such organocatalytic or transition-metal-catalyzed asymmetric approaches could be envisioned. If a synthetic route involves creating a chiral center, for example by adding a substituent to the oxazole ring, a chiral catalyst could be employed to favor the formation of one enantiomer over the other.
Functionalization and Derivatization Strategies
Once the core nih.govbenzofuro[3,2-c] nih.govrsc.orgoxazole skeleton is assembled, further functionalization can be carried out to synthesize a library of analogues. These derivatization reactions can target either the benzene (B151609) ring or the heterocyclic portions of the molecule.
Drawing analogy from the closely related nih.govbenzofuro[3,2-c]pyridine system, several derivatization reactions can be proposed. researchgate.net
N-Oxidation: The nitrogen atom in the isoxazole ring could potentially be oxidized using an agent like 3-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. researchgate.net
Reissert-Henze Reaction: The N-oxide could then undergo a Reissert-type reaction. Treatment with benzoyl chloride and a cyanide source, for instance, could introduce a cyano group at the C-3 position adjacent to the nitrogen atom. researchgate.net
C-H Functionalization: As previously mentioned, modern cross-coupling reactions that proceed via C-H activation could be used to install aryl or alkyl groups at specific positions on the benzene ring, guided by the electronic nature of the fused system or by using directing groups. nih.gov
Table 2: Potential Functionalization Reactions for nih.govBenzofuro[3,2-c] nih.govrsc.orgoxazole
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| N-Oxidation | m-CPBA | nih.govBenzofuro[3,2-c] nih.govrsc.orgoxazole 2-oxide |
| Cyanation (Reissert-type) | Benzoyl chloride, KCN (on N-oxide) | 3-Cyano- nih.govbenzofuro[3,2-c] nih.govrsc.orgoxazole |
| C-H Arylation | Pd catalyst, Aryl halide | Aryl-substituted nih.govbenzofuro[3,2-c] nih.govrsc.orgoxazole |
These strategies, extrapolated from the chemistry of related heterocycles, provide a roadmap for the synthesis and diversification of the nih.govbenzofuro[3,2-c] nih.govrsc.orgoxazole scaffold, paving the way for the exploration of its chemical space.
Peripheral Modification of the Benzofuran System
The benzofuran core is amenable to a variety of substitution reactions, primarily through electrophilic aromatic substitution. These modifications are crucial for tuning the electronic properties and steric profile of the final molecule.
Halogenation is a common first step for introducing a versatile handle for further derivatization. For instance, bromination of benzofurans typically occurs at the C2 or C3 position. However, for a pre-formed benzofuro-oxazole system, the substitution pattern would be directed to the available positions on the benzene ring.
Nitration of benzofurans can be achieved using standard nitrating agents. The position of nitration is highly dependent on the reaction conditions and the existing substituents on the benzofuran ring. Subsequent reduction of the nitro group to an amine provides a key intermediate for a wide range of further functionalizations, including diazotization and coupling reactions.
Friedel-Crafts acylation and alkylation allow for the introduction of carbon-based substituents. These reactions are typically catalyzed by Lewis acids and provide a direct means to append ketone, aldehyde, or alkyl functionalities to the aromatic core of the benzofuran system.
Table 1: Examples of Peripheral Modification of Benzofuran Systems
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Benzofuran | Br₂ in CS₂ | 2-Bromobenzofuran | 90 | Fictionalized Data |
| Benzofuran | HNO₃, Ac₂O | 2-Nitrobenzofuran | 55 | Fictionalized Data |
| Benzofuran | Acetyl chloride, AlCl₃ | 2-Acetylbenzofuran | 75 | Fictionalized Data |
| 5-Methoxybenzofuran | NBS in DMF | 4-Bromo-5-methoxybenzofuran | 85 | Fictionalized Data |
This table presents representative reactions for the functionalization of the benzofuran core, which are foundational for the synthesis of more complex derivatives.
Derivatization at the Oxazole Moiety
The functionalization of the oxazole ring within a fused system like researchgate.netBenzofuro[3,2-c] researchgate.netchemmethod.comoxazole would likely proceed through strategies developed for simpler oxazole derivatives. The reactivity of the oxazole ring is characterized by the electrophilicity of the C2 position and the nucleophilicity of deprotonated C4 and C5 positions.
A powerful method for introducing substituents at the C2 position is through the use of organometallic reagents. Lithiation at the C2 position, followed by quenching with an electrophile, allows for the introduction of a wide array of functional groups.
Palladium-catalyzed cross-coupling reactions are also a mainstay in the derivatization of oxazoles. organic-chemistry.org A halogenated oxazole, for instance, can be coupled with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) to introduce aryl, vinyl, or alkynyl groups. organic-chemistry.orgchemrxiv.org
The Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), is a classic method for the formation of the oxazole ring itself and can be adapted to create substituted oxazoles that can then be incorporated into the final fused system. nih.gov
Table 2: Derivatization Strategies for the Oxazole Ring
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 2-Bromooxazole | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyloxazole | 88 | organic-chemistry.org |
| Oxazole | n-BuLi, then DMF | Oxazole-2-carbaldehyde | 65 | Fictionalized Data |
| 2-Chloro-5-phenyloxazole | Tributyl(vinyl)tin, Pd(PPh₃)₄ | 2-Vinyl-5-phenyloxazole | 72 | Fictionalized Data |
| Benzaldehyde | TosMIC, K₂CO₃ | 5-Phenyloxazole | 80 | nih.gov |
This table illustrates common methods for the functionalization of the oxazole ring, which are applicable to the synthesis of complex benzofuro-oxazole analogues.
Strategies for Introduction of Complex Functionalities
The introduction of complex functionalities onto the researchgate.netBenzofuro[3,2-c] researchgate.netchemmethod.comoxazole scaffold requires multi-step synthetic sequences that combine the methodologies described in the previous sections. A common strategy involves the initial construction of a functionalized benzofuran or oxazole precursor, followed by the ring-closing reaction to form the fused system.
For example, a 2-acetyl-3-aminobenzofuran could serve as a key intermediate. The acetyl group could be transformed into an oxime, which upon intramolecular cyclization, could potentially form the desired researchgate.netBenzofuro[3,2-c] researchgate.netchemmethod.comoxazole ring system. The amino group could be introduced via reduction of a nitro group, as previously discussed.
Another advanced strategy involves the use of transition-metal-catalyzed C-H activation. This modern approach allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials and offering a more atom-economical route to complex molecules. While specific examples for the researchgate.netBenzofuro[3,2-c] researchgate.netchemmethod.comoxazole system are not available, the principles of C-H activation have been widely applied to the synthesis of other complex heterocycles.
The strategic placement of functional groups that can undergo further transformations is also a key consideration. For instance, an ester or a cyano group introduced early in the synthesis can be hydrolyzed, reduced, or used in cycloaddition reactions to build up molecular complexity.
Table 3: Multi-step Strategies for Complex Analogue Synthesis
| Intermediate 1 | Reaction Sequence | Intermediate 2 | Final Product Moiety | Reference |
| 2-Nitrobenzofuran | 1. Fe, HCl2. Ac₂O | 2-Acetamidobenzofuran | N-acetylated amine | Fictionalized Data |
| 2-Bromobenzofuran | 1. n-BuLi2. CO₂3. SOCl₂4. NH₃ | Benzofuran-2-carboxamide | Carboxamide | Fictionalized Data |
| 2-Acetyl-3-hydroxybenzofuran | 1. NH₂OH·HCl2. PPA | 3-Methyl researchgate.netbenzofuro[3,2-d]isoxazole | Fused isoxazole | Fictionalized Data |
This table provides an overview of potential multi-step synthetic routes for introducing complex functional groups, demonstrating the convergence of different synthetic methods.
Reactivity and Mechanistic Investigations Of 1 Benzofuro 3,2 C 1 2 Oxazole
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole (B20620) in substitution reactions is governed by the interplay of the electron-rich benzofuran (B130515) component and the electron-deficient nature of the oxazole ring.
Electrophilic Substitution: The benzofuran nucleus is generally susceptible to electrophilic attack. The preferred site of electrophilic substitution in benzofurans is typically the C2 or C3 position of the furan (B31954) ring. However, in the fused system of researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole, the C3 position is part of the oxazole ring, and the C2 position is a bridgehead atom. Therefore, electrophilic attack is more likely to occur on the benzene (B151609) ring. The directing effects of the fused oxygen-containing rings would likely activate the positions ortho and para to the oxygen atom for electrophilic substitution.
In contrast, the oxazole ring itself is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.comwikipedia.org When such reactions do occur, the C5 position is the most common site of attack. wikipedia.org For researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole, this would correspond to the carbon atom adjacent to the furan oxygen.
Nucleophilic Substitution: The oxazole ring is inherently electron-deficient and therefore more susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.comwikipedia.org The presence of a good leaving group at this position facilitates nucleophilic aromatic substitution. wikipedia.org In the context of researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole, the carbon atom at the junction of the furan and oxazole rings (C3a) and the carbon adjacent to the nitrogen (C3) would be the most likely sites for nucleophilic attack. Nucleophilic attack can often lead to ring-opening rather than simple substitution. pharmaguideline.com
| Reaction Type | Probable Site of Attack on researchgate.netBenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole | Influencing Factors |
| Electrophilic Substitution | Benzene ring (positions ortho/para to furan oxygen) | Activating effect of the fused furan ring. |
| Nucleophilic Substitution | C3a and C3 positions of the oxazole ring | Electron-deficient nature of the oxazole ring. |
Ring-Opening and Ring-Closing Reactions of the Fused System
The strained nature of the fused ring system, particularly the researchgate.netpharmaguideline.comoxazole moiety with its weak N-O bond, makes it susceptible to ring-opening reactions under various conditions.
Nucleophilic attack is a common trigger for the ring-opening of oxazole and related fused systems. For instance, studies on oxazolo- and oxazino[3,2-b]indazoles have shown that a variety of nucleophiles, including thiolates, alkoxides, amines, iodide, and cyanide, can induce ring-opening to yield substituted 1H-indazolones. researchgate.netnih.gov By analogy, nucleophilic attack on the C3 or C3a position of researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole could lead to the cleavage of the N-O bond, resulting in the formation of a substituted benzofuran derivative. The specific outcome would depend on the nature of the nucleophile and the reaction conditions.
For example, treatment of substituted oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent rearrangement to form imidazoles. pharmaguideline.com A similar pathway could be envisioned for researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole, potentially yielding novel fused imidazole (B134444) derivatives.
Ring-closing reactions to form the researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole skeleton are less commonly described but would likely involve the intramolecular cyclization of a suitably functionalized benzofuran precursor. For instance, the cyclization of an ortho-hydroxy-substituted benzofuran carrying an oxime or a related nitrogen-containing side chain at the C3 position could, in principle, lead to the formation of the fused researchgate.netpharmaguideline.comoxazole ring.
Cycloaddition Reactions Involving theresearchgate.netpharmaguideline.comOxazole Ring
The oxazole ring can participate as a diene in Diels-Alder reactions, particularly when activated by electron-donating substituents. pharmaguideline.comwikipedia.org This reactivity allows for the construction of new ring systems. In the case of researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole, the fused system could potentially react with dienophiles across the C3 and C9b atoms of the oxazole moiety. The initial cycloadduct would be a bicyclic intermediate containing an acid-sensitive oxo bridgehead, which could then undergo further transformations. wikipedia.org
Unusual cycloadditions have been observed between electron-rich oxazoles and ortho-quinone methides, leading to either [4+2] cycloadducts or 1,4-conjugate addition products, depending on the electronic nature of the substituents on the oxazole ring. nih.gov This suggests that the reactivity of researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole in cycloaddition reactions could be tuned by the presence of substituents on the benzofuran portion of the molecule.
Furthermore, intramolecular photocycloadditions have been reported for styryl-substituted oxazoles, leading to the formation of complex fused ring systems. beilstein-journals.orgnih.gov A suitably substituted derivative of researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole could potentially undergo similar photochemical transformations.
| Cycloaddition Type | Potential Reactants with researchgate.netBenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole | Potential Products |
| Diels-Alder | Electron-deficient alkenes and alkynes | Fused pyridinoid structures |
| [4+2] Cycloaddition | ortho-Quinone methides | Fused benzopyran derivatives |
| Photocycloaddition | Intramolecular vinyl groups | Complex polycyclic systems |
Rearrangement Reactions and Isomerizations
Heterocyclic rearrangements are common transformations for five-membered rings like oxazoles, often driven by the release of ring strain or the formation of a more stable aromatic system. The Boulton-Katritzky rearrangement, for example, is a well-known thermal or base-catalyzed rearrangement of 3-acylamino-substituted isoxazoles. beilstein-journals.org While researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole does not possess this specific substitution pattern, analogous rearrangements involving the cleavage of the N-O bond and recyclization are conceivable.
Another relevant rearrangement is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This has been observed in the reaction of oxazoloindazoles with potassium iodide, where iodide acts as a nucleophile to open the ring, followed by an intramolecular N-alkylation to form a new heterocyclic system. researchgate.net A similar process could potentially occur with researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole, leading to novel isomeric fused heterocycles.
Oxidation and Reduction Chemistry
Oxidation: The oxidation of oxazoles often leads to ring-opening products. pharmaguideline.com Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can cleave the oxazole ring. pharmaguideline.com However, substituted oxazoles can sometimes be converted to their corresponding N-oxides using reagents like 3-chloroperoxybenzoic acid, as has been demonstrated for the analogous researchgate.netbenzofuro[3,2-c]pyridine system. researchgate.net Therefore, it is plausible that researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole could be selectively oxidized at the nitrogen atom to form the corresponding N-oxide. Photo-oxidation of oxazoles with singlet oxygen is also a known process that leads to ring cleavage. nih.gov
Reduction: The reduction of oxazoles typically results in cleavage of the heterocyclic ring. pharmaguideline.com For instance, reduction with sodium in ethanol (B145695) can lead to the saturation of the double bonds and subsequent ring opening. youtube.com Catalytic hydrogenation can also lead to ring cleavage. The specific products of the reduction of researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole would depend on the reducing agent and the reaction conditions, but would likely involve the opening of the oxazole ring.
Detailed Mechanistic Elucidation of Key Transformations
Identification of Reaction Intermediates
In the formation of the related benzofuro[3,2-d]-1,2-oxazine system, a 3H-indole-1-oxide zwitterion has been proposed as a key intermediate. clockss.org This suggests that zwitterionic or other charged intermediates may play a significant role in the reactions of fused benzofuro-oxazole systems.
In nucleophilic ring-opening reactions, the initial step is the addition of the nucleophile to an electrophilic carbon atom in the oxazole ring, leading to a tetrahedral intermediate. Subsequent cleavage of the weak N-O bond would then drive the reaction forward.
In cycloaddition reactions, the reaction can proceed through a concerted or stepwise mechanism. In the case of reactions with ortho-quinone methides, the reaction manifold (concerted [4+2] cycloaddition versus stepwise 1,4-conjugate addition) was found to be dependent on the electronic nature of the substituents on the oxazole ring, indicating the subtle electronic factors that can influence the reaction pathway and the nature of the intermediates. nih.gov
Further computational and experimental studies are needed to fully elucidate the reaction mechanisms and identify the specific intermediates involved in the transformations of researchgate.netbenzofuro[3,2-c] researchgate.netpharmaguideline.comoxazole.
Kinetic and Thermodynamic Parameters of Reactions
A comprehensive search of scientific databases yields no specific experimental data for the kinetic and thermodynamic parameters of reactions involving clockss.orgBenzofuro[3,2-c] clockss.orgresearchgate.netoxazole. This includes activation energies, rate constants, reaction enthalpies, and Gibbs free energies for any of its potential chemical transformations.
To provide a conceptual framework, one could consider the theoretical reactivity of the parent isoxazole (B147169) ring. The isoxazole ring is known to undergo various reactions, including ring-opening under reductive or basic conditions, cycloadditions, and electrophilic or nucleophilic substitutions, depending on the substituents present. The fusion of the benzofuran moiety would undoubtedly modulate this reactivity through electronic and steric effects.
For instance, the electron-rich benzofuran ring could influence the electrophilicity of the adjacent oxazole ring. Conversely, the electron-withdrawing nature of the isoxazole could affect substitution reactions on the benzofuran portion of the molecule. However, without experimental data, any discussion of specific kinetic and thermodynamic values remains purely speculative.
Table 1: Hypothetical Kinetic and Thermodynamic Data for Reactions of clockss.orgBenzofuro[3,2-c] clockss.orgresearchgate.netoxazole
| Reaction Type | Hypothetical Rate Constant (k) | Hypothetical Activation Energy (Ea) (kJ/mol) | Hypothetical Enthalpy (ΔH) (kJ/mol) | Hypothetical Gibbs Free Energy (ΔG) (kJ/mol) |
| Ring Opening | Data not available | Data not available | Data not available | Data not available |
| Electrophilic Substitution | Data not available | Data not available | Data not available | Data not available |
| Nucleophilic Substitution | Data not available | Data not available | Data not available | Data not available |
| Cycloaddition | Data not available | Data not available | Data not available | Data not available |
| Note: This table is for illustrative purposes only, as no experimental data has been found in the surveyed literature. |
Isotope Effect Studies
Similarly, there is a complete absence of published isotope effect studies for reactions involving clockss.orgBenzofuro[3,2-c] clockss.orgresearchgate.netoxazole. Isotope effect studies, particularly kinetic isotope effects (KIEs), are powerful tools for elucidating reaction mechanisms by identifying the rate-determining step and the nature of transition states.
For example, if a C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium (B1214612) would lead to a significant primary kinetic isotope effect (kH/kD > 1). The magnitude of this effect can provide insights into the symmetry of the transition state.
In the context of clockss.orgBenzofuro[3,2-c] clockss.orgresearchgate.netoxazole, one could envision studying the KIE for a potential deprotonation at a specific position on the heterocyclic ring to understand the acidity and the mechanism of base-mediated reactions. Another area of interest could be the investigation of isotope effects in enzymatic reactions if this scaffold were to be explored as a potential bioactive molecule.
Table 2: Potential Isotope Effect Studies for clockss.orgBenzofuro[3,2-c] clockss.orgresearchgate.netoxazole
| Reaction Type | Isotopically Labeled Position | Expected Kinetic Isotope Effect (kH/kD) | Mechanistic Insight |
| Base-catalyzed H/D exchange | C-H bond on the oxazole ring | Data not available | Information on proton acidity and carbanion formation |
| Electrophilic aromatic substitution | C-H bond on the benzofuran ring | Data not available | Elucidation of the rate-determining step |
| Note: This table represents potential areas of future research, as no current data exists. |
Theoretical and Computational Chemistry Of 1 Benzofuro 3,2 C 1 2 Oxazole
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of electronic structure, stability, and reactivity.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. nih.gov
For oxazole (B20620) and its derivatives, the HOMO and LUMO are key to understanding their reactivity. researchgate.net The distribution of these frontier orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. In many heterocyclic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions.
While specific HOMO-LUMO data for irjweb.comBenzofuro[3,2-c] irjweb.comresearchgate.netoxazole is not available, studies on related benzofurocarbazole moieties, which are also fused heterocyclic systems, show that the HOMO/LUMO energy gap can be influenced by the nature of the constituent donor and acceptor units. researchgate.net For instance, in some complex heterocyclic systems, the HOMO-LUMO energy gap can be in the range that makes them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net
| Compound Family | Typical HOMO-LUMO Gap (eV) | Reference |
| Oxazole Derivatives | ~5-7 | researchgate.net |
| Benzimidazole (B57391) Derivatives | ~4.7 | irjweb.com |
| Benzofurocarbazole Moieties | Variable, can be < 3 | researchgate.net |
Aromaticity Assessment and Electron Delocalization
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. leah4sci.com Huckel's rule (4n+2 π electrons) is a primary indicator of aromaticity. leah4sci.com Computational methods provide quantitative measures of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). nih.govuu.nl
Oxazole itself is considered an aromatic compound, though its aromaticity is less pronounced than that of its sulfur-containing analog, thiazole (B1198619). wikipedia.org The presence of the electronegative oxygen atom can affect the degree of electron delocalization. semanticscholar.org In fused systems like benzoxazoles, the aromaticity of the individual rings can be influenced by the fusion. Studies on isomers like 1,2-benzisoxazole (B1199462) and benzoxazole (B165842) have shown that they sustain strong benzene-like currents in the six-membered ring. uu.nl The pattern of electron delocalization can differ significantly between isomers, affecting their thermodynamic stability. uu.nl For irjweb.comBenzofuro[3,2-c] irjweb.comresearchgate.netoxazole, it would be expected to exhibit aromatic character, with a complex interplay of electron delocalization across the fused benzofuran (B130515) and oxazole ring systems.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov This is crucial for understanding a molecule's flexibility and its preferred three-dimensional structure. Potential Energy Surfaces (PES) are multi-dimensional surfaces that describe the energy of a molecule as a function of its geometry.
For a rigid fused-ring system like irjweb.comBenzofuro[3,2-c] irjweb.comresearchgate.netoxazole, the number of possible conformers is limited compared to flexible, long-chain molecules. The primary conformational considerations would likely involve slight puckering or deviations from planarity of the rings. Computational studies on similar heterocyclic structures often reveal a dominant, low-energy conformation. For example, a study on phorboxazole analogs, which contain oxazole rings, used NMR spectroscopy and molecular modeling to determine the equilibrium between different chair conformers of an oxane ring within the larger structure. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
Computational chemistry is a powerful tool for predicting various spectroscopic parameters. These predictions can aid in the identification and characterization of newly synthesized compounds.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around the atoms. For related compounds like irjweb.combenzofuro[3,2-c]pyridine, detailed NMR assignments have been reported, which can serve as a reference for similar structures. researchgate.net
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis spectrum. The predicted wavelengths of maximum absorption (λmax) are related to the HOMO-LUMO gap.
IR (Infrared): The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum and are characteristic of the functional groups present in the molecule. For the parent oxazole, computed vibrational frequencies have been shown to reproduce experimental data with good accuracy. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. irjweb.com It is particularly popular due to its balance of accuracy and computational cost. mdpi.com
Geometry Optimization and Vibrational Frequency Calculations
A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) is a common choice for such calculations on organic molecules. irjweb.commdpi.com
Once the geometry is optimized, vibrational frequencies can be calculated. researchgate.net These calculations not only predict the IR spectrum but also confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). DFT calculations have been successfully applied to determine the optimized geometries and vibrational frequencies of various oxazole-containing compounds and other heterocyclic systems. irjweb.comresearchgate.net
| Computational Method | Application | Common Functionals/Basis Sets |
| DFT | Geometry Optimization | B3LYP/6-31G(d,p) |
| DFT | Vibrational Frequencies | B3LYP/6-311++G(d,p) |
| TD-DFT | UV-Vis Spectra Prediction | B3LYP/6-31G(d,p) |
Reaction Pathway Mapping and Transition State Characterization
Understanding the synthesis of nih.govBenzofuro[3,2-c] nih.gove3s-conferences.orgoxazole necessitates a detailed mapping of its formation pathways. Computational chemistry can elucidate the mechanisms of key cyclization reactions. For instance, in the synthesis of related benzofuran scaffolds, acid-catalyzed cyclization of acetal (B89532) substrates has been studied to predict regioselectivity. wuxiapptec.com Transition state calculations are crucial in this context, as they help to determine the feasibility of a reaction and the stereochemical outcomes by identifying the lowest energy pathways. e3s-conferences.org Such calculations can predict the activation energies for competing reaction pathways, thereby explaining observed product ratios. wuxiapptec.com For example, a difference of just 0.94 kcal/mol in activation energy can lead to a significant preference for one regioisomer over another. wuxiapptec.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of nih.govBenzofuro[3,2-c] nih.gove3s-conferences.orgoxazole in various environments, providing insights that are crucial for understanding its pharmacokinetic properties and mechanism of action at a molecular level.
Solvation Effects and Intermolecular Interactions
The behavior of nih.govBenzofuro[3,2-c] nih.gove3s-conferences.orgoxazole in a biological milieu is heavily influenced by its interactions with solvent molecules. The study of related benzoxazole derivatives has shown that solvent polarity can significantly affect their photophysical properties, indicating a strong charge-transfer character in the excited state. researchgate.net MD simulations can model these solvation effects explicitly, providing a detailed picture of the hydrogen bonding and other intermolecular interactions that stabilize the compound in solution. This is critical for predicting its solubility and transport properties.
Conformational Sampling in Diverse Environments
The three-dimensional shape of a molecule is intrinsically linked to its biological activity. Conformational analysis of similar complex heterocyclic systems, such as phorboxazole analogs, has been successfully performed using a combination of NMR spectroscopy and molecular modeling. wisdomlib.org These studies reveal the equilibrium between different conformers, such as the chair forms of an oxane ring. wisdomlib.org MD simulations can systematically explore the conformational space of nih.govBenzofuro[3,2-c] nih.gove3s-conferences.orgoxazole in different solvent environments, identifying the most stable conformations and the energy barriers between them.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) modeling provides a theoretical framework to correlate the structural features of a series of compounds with their biological activity. For derivatives of nih.govBenzofuro[3,2-c] nih.gove3s-conferences.orgoxazole, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be highly valuable. These methods have been successfully applied to other heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) and isoxazole (B147169) derivatives, to build predictive models for their biological activity. nih.govnih.gov
The general workflow for a QSAR study involves:
Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 values) is compiled.
Molecular Modeling : 3D structures of the compounds are generated and aligned based on a common scaffold.
Descriptor Calculation : Steric and electrostatic fields (in CoMFA) or other similarity indices (in CoMSIA) are calculated.
Statistical Analysis : Partial Least Squares (PLS) regression is typically used to derive a mathematical model correlating the descriptors with biological activity.
Model Validation : The predictive power of the model is assessed using techniques like cross-validation and external test sets. researchgate.net
The resulting QSAR models can provide contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity, guiding the design of new, more potent analogs. nih.gov
Molecular Docking and Ligand-Target Interaction Profiling (Mechanism-Focused)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the mechanism of action of a potential drug molecule at the atomic level. For nih.govBenzofuro[3,2-c] nih.gove3s-conferences.orgoxazole, docking studies would be essential to identify potential biological targets and to elucidate the key interactions that stabilize the ligand-protein complex.
In studies of related benzoxazole and benzothiazole (B30560) derivatives as potential enzyme inhibitors, molecular docking has been used to predict their binding modes within the active site of the target protein. nih.govnih.gov The docking process typically involves:
Preparation of the Receptor and Ligand : The 3D structures of the target protein and the ligand are prepared, often involving the removal of water molecules and the addition of hydrogen atoms.
Docking Simulation : The ligand is placed in the binding site of the receptor, and various conformational poses are sampled.
Scoring and Analysis : The different poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a complex heterocyclic system like iastate.eduBenzofuro[3,2-c] iastate.educlockss.orgoxazole (B20620), one-dimensional (1D) ¹H and ¹³C NMR provide initial data, but advanced two-dimensional (2D) experiments are essential for complete and unambiguous assignment of all atoms in the structure. ipb.pt
A combination of 2D-NMR experiments is required to piece together the connectivity of the iastate.eduBenzofuro[3,2-c] iastate.educlockss.orgoxazole core.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). It would be used to trace the connectivity of the protons within the benzene (B151609) ring of the benzofuran (B130515) moiety.
HMQC (Heteronuclear Multiple Quantum Coherence): Now often replaced by the more sensitive HSQC (Heteronuclear Single Quantum Coherence), this experiment correlates proton signals with the signals of directly attached carbons. This allows for the direct assignment of a carbon atom based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D-NMR techniques for elucidating complex structures. It reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J). For iastate.eduBenzofuro[3,2-c] iastate.educlockss.orgoxazole, HMBC is crucial for connecting the different fragments of the molecule. For instance, correlations from the protons on the benzofuran ring to the quaternary carbons at the ring fusion (C3a, C9b) and the oxazole ring carbons (C3, C9a) would definitively establish the fused ring system's structure. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a planar molecule like the parent iastate.eduBenzofuro[3,2-c] iastate.educlockss.orgoxazole, NOESY can help confirm assignments by showing correlations between adjacent protons. In substituted derivatives, it is invaluable for determining stereochemistry.
The table below illustrates the expected 2D-NMR correlations for the parent iastate.eduBenzofuro[3,2-c] iastate.educlockss.orgoxazole scaffold, which would be essential for its structural confirmation.
| Proton (¹H) | Correlated Carbon (¹³C) in HMQC/HSQC | Key Correlated Carbons (¹³C) in HMBC |
| H-4 | C-4 | C-5, C-6, C-9b |
| H-5 | C-5 | C-4, C-6, C-7 |
| H-6 | C-6 | C-4, C-5, C-7, C-9b |
| H-7 | C-7 | C-5, C-6, C-9a |
Note: Data is hypothetical, based on known principles of NMR spectroscopy applied to the specified molecular structure. Actual chemical shifts would vary based on solvent and experimental conditions.
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for analyzing pharmaceutical materials in their native solid state, providing insights into polymorphism, molecular interactions, and stability. researchgate.netresearchgate.net For iastate.eduBenzofuro[3,2-c] iastate.educlockss.orgoxazole, ssNMR would be particularly useful for characterizing its different solid forms.
Using techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS), distinct ¹³C NMR spectra can be obtained for different crystalline polymorphs or for the amorphous form. nih.gov The differences in chemical shifts observed in these spectra arise from variations in molecular conformation and crystal packing.
Furthermore, advanced ssNMR experiments can provide specific structural details. For instance, ¹³C{¹⁴N} Resonance Echo Saturation Pulse Double Resonance (RESPDOR) experiments can function as an "attached nitrogen test," definitively identifying the carbon atoms directly bonded to the nitrogen atoms in the oxazole ring. iastate.edu This would help to distinguish iastate.eduBenzofuro[3,2-c] iastate.educlockss.orgoxazole from potential synthetic isomers. The combination of ssNMR with DFT calculations can also help to refine and validate proposed crystal structures. nih.gov
While the parent iastate.eduBenzofuro[3,2-c] iastate.educlockss.orgoxazole is achiral, the synthesis of chiral derivatives is a common strategy in drug discovery. When a chiral center is introduced, it is essential to determine the enantiomeric purity of the product. Chiral NMR spectroscopy provides a direct method for this analysis.
This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent. For example, a chiral fluoroalcohol could be used as a CSA. The CSA interacts with the enantiomers of the chiral benzofuroxazole derivative to form transient diastereomeric solvates. These diastereomeric complexes have slightly different magnetic environments, leading to the separation of signals for the two enantiomers in the ¹H or ¹⁹F NMR spectrum. nih.gov The ratio of the integrals of these separated signals gives a direct and accurate measurement of the enantiomeric excess (ee).
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation
Mass spectrometry is an indispensable analytical tool that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the parent ion, providing powerful confirmation of the molecular formula. For novel compounds like iastate.eduBenzofuro[3,2-c] iastate.educlockss.orgoxazole, obtaining an HRMS value that matches the calculated exact mass for the proposed formula is a critical piece of evidence for structural confirmation. mdpi.comnih.gov
| Compound | Molecular Formula | Calculated Exact Mass (Monoisotopic) |
| iastate.eduBenzofuro[3,2-c] iastate.educlockss.orgoxazole | C₈H₄N₂O₂ | 160.0273 |
| Chloro- iastate.eduBenzofuro[3,2-c] iastate.educlockss.orgoxazole | C₈H₃ClN₂O₂ | 193.9883 |
| Methyl- iastate.eduBenzofuro[3,2-c] iastate.educlockss.orgoxazole | C₉H₆N₂O₂ | 174.0430 |
Tandem Mass Spectrometry (MS/MS) involves the mass selection of a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern is highly characteristic of the molecule's structure and serves as a "fingerprint" for identification. nih.gov
The fragmentation of the iastate.eduBenzofuro[3,2-c] iastate.educlockss.orgoxazole ring system would likely proceed through pathways characteristic of its constituent parts, namely the benzofuran and oxazole rings. clockss.orgresearchgate.net Key fragmentation steps could include:
Loss of CO: A common fragmentation pathway for benzofurans. researchgate.net
Loss of N₂: Cleavage of the weak N-O bond in the oxazole ring could initiate a rearrangement leading to the expulsion of a stable nitrogen molecule, a process seen in related heterocycles like thiadiazoles. rsc.org
Loss of HCN: A fragmentation pathway often observed for oxazole rings. clockss.org
Analysis of these fragmentation pathways provides diagnostic evidence that helps to confirm the connectivity of the heterocyclic system and distinguish it from other isomers.
| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) |
| 161.0346 ([M+H]⁺) | Loss of CO | 133.0399 |
| 161.0346 ([M+H]⁺) | Loss of N₂ | 133.0399 |
| 161.0346 ([M+H]⁺) | Loss of HCN | 134.0287 |
| 133.0399 | Loss of HCN | 106.0338 |
Note: The table shows plausible fragmentation pathways for the protonated parent molecule under MS/MS conditions.
X-ray Crystallography and Single Crystal Diffraction
X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. While specific crystallographic data for clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole is not yet publicly available, analysis of closely related benzofuro-isoxazole and oxazole-containing heterocyclic systems provides a strong predictive framework for its structural attributes.
Crystal Structure Determination and Polymorphism Analysis
The crystal structure of a derivative, 4a,9a-dihydro-1H-benzofuro[3,2-d]-l,2-oxazine, was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. clockss.org It is anticipated that clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole would also crystallize in a common crystal system such as monoclinic or orthorhombic. The determination of its crystal structure would involve the careful growth of single crystals, followed by data collection using a diffractometer. The resulting diffraction pattern would be analyzed to determine the unit cell parameters, space group, and the precise atomic coordinates of each atom in the molecule.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development. Different polymorphs can exhibit distinct physical properties, including solubility and bioavailability. A thorough polymorphism screen for clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole would involve crystallization under a variety of conditions (e.g., different solvents, temperatures, and pressures) and subsequent analysis of the solid forms by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Table 1: Predicted Crystallographic Parameters for clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole based on Analogous Structures
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Z (molecules per unit cell) | 4 |
Note: These are predicted values based on the analysis of similar heterocyclic systems and await experimental confirmation.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal structure. These include:
π-π Stacking: The planar aromatic benzofuran and oxazole rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.
Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the introduction of substituents could lead to the formation of C-H···O or C-H···N hydrogen bonds.
Analysis of the crystal packing of related benzofuran-isoxazole hybrids has revealed the importance of such interactions in defining the supramolecular architecture. nih.gov Computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify these intermolecular contacts, providing insights into the stability of the crystal structure.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The vibrational spectrum of clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole is expected to exhibit characteristic bands corresponding to its constituent functional groups.
The IR spectrum of a related bis-isoxazole compound showed a characteristic band for the C=O group at 1720 cm⁻¹ and for the aromatic C=C bonds at 1515 cm⁻¹. nih.gov For clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole, key expected vibrational frequencies include:
C=N Stretching: A characteristic band for the C=N bond within the oxazole ring is anticipated in the range of 1580-1620 cm⁻¹.
C-O-C Stretching: The ether linkage in the benzofuran ring will give rise to strong C-O-C stretching vibrations, typically observed between 1000-1300 cm⁻¹.
Aromatic C-H Stretching: Bands corresponding to the stretching of C-H bonds on the benzene ring are expected above 3000 cm⁻¹.
Aromatic C=C Bending: Out-of-plane bending vibrations of the aromatic C-H bonds typically appear in the 650-900 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data, providing more detailed information about the skeletal vibrations of the fused ring system.
Table 2: Predicted Key IR and Raman Vibrational Frequencies for clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Oxazole) | 1580 - 1620 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Stretch (Benzofuran) | 1000 - 1300 |
| Aromatic C-H Bending (out-of-plane) | 650 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and the extent of its conjugated π-electron system. The UV-Vis spectrum of clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole is expected to show absorption bands corresponding to π→π* and n→π* transitions.
The fusion of the benzofuran and oxazole rings creates an extended conjugated system, which is predicted to result in absorption maxima in the ultraviolet region. Studies on related benzoxazole (B165842) derivatives have shown that the position and intensity of the absorption bands are influenced by the nature and position of substituents on the aromatic ring. jbarbiomed.com For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, respectively. The solvent polarity can also influence the position of the absorption bands.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for these purposes.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
A reverse-phase HPLC (RP-HPLC) method would be the primary choice for the analysis of clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole. In this technique, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. A general method for the analysis of oxazole involves a mobile phase consisting of acetonitrile (B52724) and water with a small amount of acid, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
The purity of a synthesized sample of clockss.orgBenzofuro[3,2-c] clockss.orgnih.govoxazole would be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector. A single, sharp peak would indicate a high degree of purity. The retention time of the peak would be a characteristic property of the compound under the specific chromatographic conditions. HPLC can also be used for the preparative isolation of the compound from a reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Following a comprehensive search of scientific literature and spectral databases, no specific research findings or data tables concerning the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile derivatives of " nih.govBenzofuro[3,2-c] nih.govresearchgate.netoxazole" could be located. The available scientific literature does not currently contain detailed studies on the GC-MS behavior, including retention times and fragmentation patterns, for derivatives of this specific heterocyclic compound.
Therefore, the generation of a detailed research findings section and corresponding data tables, as per the requested outline, is not possible at this time due to the absence of published empirical data.
Biological Activity and Molecular Mechanistic Studies Excluding Clinical, Dosage, Safety, Adverse Effects
Enzyme Inhibition Mechanisms and Kinetics
The inhibition of enzymes is a primary mechanism through which benzofuran (B130515) and oxazole (B20620) derivatives exert their therapeutic effects. Key targets include cholinesterases, which are crucial in the management of neurodegenerative diseases, and other enzymes vital for pathogen or cancer cell survival.
Cholinesterase Inhibition: Derivatives of the related benzoxazole (B165842) scaffold have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.gov For instance, certain 2-aryl-6-carboxamide benzoxazole derivatives demonstrate dual, mixed-type inhibition, binding simultaneously to the catalytic active site and the peripheral anionic site of these enzymes. nih.gov One promising compound, 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol, a naphthoxazole analog, showed particularly potent AChE inhibition with an IC50 value of 58 nM. nih.gov Kinetic studies reveal that these compounds can act as non-competitive or mixed-type inhibitors, suggesting complex interactions with the enzyme targets. nih.govnih.gov
Other Enzyme Targets: The enzymatic inhibitory scope of these heterocycles extends beyond cholinesterases.
Tyrosinase: Benzofuran-oxadiazole hybrids have been synthesized and shown to be effective inhibitors of bacterial tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. One such derivative displayed an IC50 value of 11 ± 0.25 μM, surpassing the activity of the standard inhibitor, ascorbic acid. nih.gov
VEGFR-2: In the realm of anticancer research, novel benzoxazole derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis. nih.govresearchgate.net The most active of these compounds achieved a VEGFR-2 inhibitory IC50 of 97.38 nM. nih.govresearchgate.net
α-Glucosidase: Triazole derivatives, which share heterocyclic features with oxazoles, have been investigated as inhibitors of α-glucosidase, an enzyme relevant to diabetes management. nih.gov
Table 1: Enzyme Inhibition by Related Heterocyclic Compounds
| Compound Class | Target Enzyme | IC50 Value | Inhibition Type | Source(s) |
|---|---|---|---|---|
| 2-Aryl-6-carboxamide benzoxazoles | Acetylcholinesterase (AChE) | 58.2 nM (for lead compound) | Mixed-type | nih.gov |
| 2-Aryl-6-carboxamide benzoxazoles | Butyrylcholinesterase (BChE) | N/A | Mixed-type | nih.gov |
| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM | Mixed-type | nih.gov |
| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) | 981 nM | N/A | nih.gov |
| Benzofuran-oxadiazole hybrid | Bacterial Tyrosinase | 11 ± 0.25 μM | N/A | nih.gov |
| Benzoxazole derivative (12l) | VEGFR-2 | 97.38 nM | N/A | nih.govresearchgate.net |
| Azinane triazole derivative (12d) | α-Glucosidase | 36.74 ± 1.24 μM | N/A | nih.gov |
Receptor Binding Profiling and Ligand-Receptor Interaction Dynamics
The interaction of small molecules with cellular receptors is fundamental to pharmacology. Fused heterocyclic systems structurally similar to nih.govbenzofuro[3,2-c] nih.govnih.govoxazole have been profiled for their binding affinities to various receptors.
Studies on a series of cis-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-6-ols, which feature a benzofuran core, demonstrated potent affinity for opioid receptor subtypes (mu, kappa, and delta). nih.gov This suggests that the benzofuran scaffold can serve as a template for developing ligands that target G-protein coupled receptors. Similarly, certain C-benzoyl-1,2,3-triazole derivatives have been shown to displace ligands from the benzodiazepine (B76468) binding site on GABA-A receptors, indicating their potential as modulators of this important ion channel. nih.gov While direct receptor binding data for nih.govBenzofuro[3,2-c] nih.govnih.govoxazole is not yet available, these findings with related structures highlight the potential for this class of compounds to interact with key central nervous system receptors.
Modulation of Intracellular Signaling Pathways
The biological effects of benzofuran and oxazole derivatives are often the result of their ability to modulate intracellular signaling cascades. In vitro cellular assays are crucial for elucidating these mechanisms.
A benzoxazole derivative known as K313 was found to downregulate the phosphorylation of p70S6K, a key protein in the mTOR signaling pathway, in leukemia and lymphoma cell lines. nih.gov This inhibition is linked to the observed cell cycle arrest. Furthermore, K313 was shown to increase the phosphorylation of p38 and ERK1/2, proteins involved in stress response and proliferation pathways. nih.gov In another study, a synthetic derivative of benzofuran lignan (B3055560) (Benfur) was shown to inhibit endotoxin-induced activation of nuclear factor κB (NF-κB), a critical transcription factor in inflammatory and cell survival pathways. researchgate.net
Antimicrobial Activity at the Molecular Level
Derivatives containing oxazole, benzoxazole, and benzofuran moieties have demonstrated significant antimicrobial activity against a range of pathogens. nih.govnih.gov
Targeting Bacterial and Fungal Strains: Numerous studies have documented the efficacy of these compounds against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans and Aspergillus niger. nih.govnih.gov Some benzoxazole-5-carboxylate derivatives have shown particularly high potency. nih.gov
Mechanism of Action: While the precise molecular targets are not always fully elucidated, proposed mechanisms include the inhibition of essential enzymes. For example, some antifungal oxadiazole derivatives are thought to inhibit lanosterol-14α-demethylase, an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com This disruption leads to loss of membrane integrity and cell death. mdpi.com
Table 2: Antimicrobial Activity of Representative Oxazole Derivatives
| Compound Type | Test Organism | Activity Metric | Result | Source(s) |
|---|---|---|---|---|
| Propanoic acid oxazole derivative | Staphylococcus aureus | MIC | 1.56 µg/ml | nih.gov |
| Propanoic acid oxazole derivative | Bacillus subtilis | MIC | 1.56 - 3.12 µg/ml | nih.gov |
| Benzoxazole-5-carboxylate | S. aureus, B. subtilis, E. coli | Inhibition Zone | High Activity | nih.gov |
| Benzoxazole-5-carboxylate | C. albicans, A. niger | Inhibition Zone | High Activity | nih.gov |
| 1,3,4-Oxadiazole-isoxazole hybrid | S. aureus, S. pyogenes | Antimicrobial Activity | 2-4x stronger than ampicillin | mdpi.com |
Anticancer Mechanisms Investigated in Cell Lines
The anticancer properties of benzofuran and oxazole derivatives are a major focus of current research, with studies revealing their ability to induce programmed cell death (apoptosis) and halt cell proliferation (cell cycle arrest) in various cancer cell lines. nih.govresearchgate.net
Apoptosis Induction: Many derivatives induce apoptosis through the mitochondrial (intrinsic) pathway. The benzoxazole derivative K313 was shown to disrupt the mitochondrial membrane potential in Nalm-6 and Daudi cells. nih.gov This was accompanied by the cleavage of Bid and caspases-9, -8, and -3, culminating in the cleavage of PARP, a key hallmark of apoptosis. nih.gov Another benzoxazole derivative, compound 12l, induced apoptosis in HepG2 liver cancer cells by significantly increasing the expression of the pro-apoptotic protein BAX and decreasing the anti-apoptotic protein Bcl-2, leading to a 2.98-fold increase in caspase-3 levels. nih.govresearchgate.net Benzoxazole-substituted thiazolyl-pyrazole derivatives have also been shown to induce apoptosis by targeting β-tubulin and increasing levels of cleaved Caspase-3. researchgate.net
Cell Cycle Arrest: The halting of the cell cycle, often at the G0/G1 or G2/M phases, is another common anticancer mechanism.
G0/G1 Arrest: The benzoxazole derivative K313 was found to induce a moderate cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells. nih.gov
G2/M Arrest: A synthetic benzofuran lignan derivative caused G2/M arrest in Jurkat T-cells in a dose- and time-dependent manner. researchgate.net This was associated with an increase in the levels of p21, p27, and cyclin B. researchgate.net Similarly, other benzimidazole (B57391) and oxadiazole derivatives have been shown to arrest the cell cycle at the G2/M phase. researchgate.netnih.govmdpi.com
Table 3: Anticancer Mechanisms in Various Cell Lines
| Compound Class | Cell Line(s) | Mechanism | Key Molecular Events | Source(s) |
|---|---|---|---|---|
| Benzoxazole (K313) | Nalm-6 (Leukemia), Daudi (Lymphoma) | Apoptosis, Cell Cycle Arrest | Disrupted mitochondrial potential, Caspase cleavage, G0/G1 arrest | nih.gov |
| Benzoxazole (12l) | HepG2 (Liver), MCF-7 (Breast) | Apoptosis, Cell Cycle Arrest | VEGFR-2 inhibition, ↑BAX, ↓Bcl-2, ↑Caspase-3, Pre-G1/G1 arrest | nih.govresearchgate.net |
| Benzofuran lignan (Benfur) | Jurkat T-cells | Apoptosis, Cell Cycle Arrest | p53-dependent pathway, G2/M arrest, ↑p21, ↑cyclin B | researchgate.net |
| 1,2,3-Triazole/1,2,4-oxadiazole (B8745197) hybrid | HT-29 (Colon), A-549 (Lung), MCF-7 (Breast) | Apoptosis | ↑Caspase-3, ↑Caspase-8, ↑Bax, ↓Bcl-2 | semanticscholar.org |
| 1,3,4-Oxadiazole nortopsentin analog | Suit-2 (Pancreatic) | Cell Cycle Arrest | G2/M arrest, Inhibition of CDK1 | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Bioactivity
Understanding the relationship between a molecule's structure and its biological activity (SAR) is crucial for designing more potent and selective drugs.
For 2-aryl-6-carboxamide benzoxazole derivatives acting as cholinesterase inhibitors, SAR studies have revealed that the nature and position of substituents on the 2-aryl ring significantly influence inhibitory potency and selectivity for AChE versus BChE. nih.gov In the context of anticancer activity, studies on benzoxazole derivatives targeting VEGFR-2 showed that amide derivatives were generally more potent than the corresponding diamide (B1670390) derivatives. nih.gov The type of terminal hydrophobic group also played a critical role in modulating antiproliferative activity against different cancer cell lines. nih.gov For 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom at position 7 of the benzoxazole ring resulted in a significant increase in antimicrobial activity. nih.gov
Target Identification and Validation Methodologies for Bioactive Analogues
Identifying the specific molecular target of a bioactive compound is a key step in drug development. A combination of computational and experimental methods is often employed.
Molecular Docking: This in silico technique is widely used to predict the binding mode and affinity of a ligand to the active site of a target protein. It has been used to study the interaction of benzoxazole derivatives with cholinesterases nih.gov and VEGFR-2, nih.gov and to investigate how benzofuran-1,2,3-triazole hybrids might bind to the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies help to rationalize observed biological activities and guide the design of new analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of newly designed compounds. This approach has been successfully used to identify and screen virtual libraries of oxazole and thiazole (B1198619) derivatives for antiviral activity against human cytomegalovirus (HCMV). nih.gov
Reverse Pharmacophore Mapping: This computational strategy is used to screen a library of known biological targets to identify potential proteins that a bioactive compound might modulate. It has been applied to bis-triazole compounds to predict potential targets, suggesting they could act as inhibitors of various kinases involved in cancer. openmedicinalchemistryjournal.com
These methodologies are essential for moving from a promising bioactive compound to a validated lead compound with a known mechanism of action.
Applications and Emerging Research Areas Excluding Clinical/human Use
Role as Key Synthetic Intermediates in Complex Molecule Synthesis
No specific information is available on the use of mdpi.comBenzofuro[3,2-c] mdpi.comthepharmajournal.comoxazole (B20620) as a key synthetic intermediate. While benzofuran (B130515) and oxazole moieties are important building blocks in organic synthesis, the utility of this particular fused system has not been reported. nih.govwuxibiology.com
Applications in Materials Science
There is no published research on the application of mdpi.comBenzofuro[3,2-c] mdpi.comthepharmajournal.comoxazole in materials science.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
While some carbazole and imidazole (B134444) derivatives are explored for OLED applications, there is no information on the use of mdpi.comBenzofuro[3,2-c] mdpi.comthepharmajournal.comoxazole in this field. nih.govrsc.orgrsc.org
Fluorescent Probes and Dyes
The potential of mdpi.comBenzofuro[3,2-c] mdpi.comthepharmajournal.comoxazole as a fluorescent probe or dye has not been investigated, although related benzoxazole (B165842) and benzothiadiazole derivatives have been studied for such purposes. researchgate.netnih.gov
Supramolecular Chemistry and Host-Guest Interactions
There is no information available regarding the involvement of mdpi.comBenzofuro[3,2-c] mdpi.comthepharmajournal.comoxazole in supramolecular chemistry or host-guest interactions.
Development of Chemosensors and Molecular Recognition Elements
While benzoxazole-based macrocycles have been developed as chemosensors, there are no reports on the use of the mdpi.comBenzofuro[3,2-c] mdpi.comthepharmajournal.comoxazole scaffold for this purpose. mdpi.comresearchgate.net
Catalysis and Ligand Design in Organic Reactions
The application of mdpi.comBenzofuro[3,2-c] mdpi.comthepharmajournal.comoxazole in catalysis and ligand design has not been reported. Research in this area has utilized other oxazole-containing structures as ligands for various metal catalysts. mdpi.com
Future Perspectives and Unexplored Research Directions
Novel Synthetic Pathways for Structural Diversity
The primary hurdle in exploring the potential of nih.govBenzofuro[3,2-c] nih.govnih.govoxazole (B20620) is the absence of established synthetic routes. Future research must prioritize the development of efficient and versatile methods to construct this core scaffold and its derivatives. Drawing inspiration from the synthesis of related fused systems, several strategies can be proposed.
For instance, the synthesis of the analogous nih.govbenzofuro[3,2-c]pyridine system involved the cyclization of an (E)-3-(1-Benzofuran-2-yl)propenoic acid derivative. researchgate.net A similar approach could be envisioned for nih.govBenzofuro[3,2-c] nih.govnih.govoxazole, potentially starting from a 3-hydroxy-1-benzofuran-2-carbaldehyde oxime or a related precursor that could undergo intramolecular cyclization. Another promising avenue involves tandem cyclization reactions, which have been used to create other complex benzofuro-fused heterocycles. researchgate.net
Modern synthetic methodologies offer further possibilities. Palladium-catalyzed cross-coupling reactions, visible-light photocatalysis, and C-H activation strategies, which have been successfully applied to the synthesis of substituted oxazoles and benzofurans, could be adapted to forge the key bonds in this fused system. organic-chemistry.orgnih.gov The exploration of these advanced techniques will be crucial for creating a library of nih.govBenzofuro[3,2-c] nih.govnih.govoxazole derivatives with diverse substitution patterns, which is essential for structure-activity relationship studies.
| Potential Synthetic Strategy | Key Precursors/Intermediates | Rationale/Related Precedent |
|---|---|---|
| Intramolecular Cyclization | 3-acyl-2-vinylbenzofurans, 2-(halomethyl)benzofuran derivatives reacted with oximes | Common strategy for forming heterocyclic rings onto existing scaffolds. |
| Tandem Cyclization/Domino Reactions | Substituted salicylonitriles and functionalized halo-ketones | Used for efficient construction of complex fused systems like benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. researchgate.net |
| Transition-Metal Catalyzed Cross-Coupling | o-halobenzofurans with functionalized oxazoles (or vice-versa) | Direct arylation methods are known for regioselective functionalization of oxazoles. organic-chemistry.org |
| Photocatalytic Cyclization | N-styrylbenzamides or related structures | Visible-light photocatalysis enables mild reaction conditions for synthesizing substituted oxazoles. organic-chemistry.org |
Deeper Mechanistic Understanding of Complex Reactions
With the development of synthetic routes, a deeper mechanistic understanding of the reactivity of the nih.govBenzofuro[3,2-c] nih.govnih.govoxazole system will be essential. The inherent properties of the fused rings suggest several potential reaction pathways that warrant investigation.
The N-O bond in the nih.govnih.govoxazole ring is a known weak point, susceptible to reductive cleavage. Studying the stability of this bond under various conditions (e.g., hydrogenation, dissolving metal reduction, or electrochemical methods) is critical. The controlled cleavage of this bond could serve as a strategic step to further functionalize the molecule, potentially leading to novel ring-opened or rearranged structures.
Furthermore, the benzofuran (B130515) component is an electron-rich aromatic system, making it a likely site for electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. Understanding the regioselectivity of these reactions will be key to predictably modifying the scaffold. Computational studies could play a vital role in predicting the most reactive sites and elucidating the transition states of these transformations.
| Potential Reaction | Key Mechanistic Question | Investigative Methods |
|---|---|---|
| Reductive N-O Bond Cleavage | What are the conditions required for selective cleavage? What is the fate of the resulting intermediate? | Experimental studies with various reducing agents, cyclic voltammetry, product analysis. |
| Electrophilic Aromatic Substitution | Which position on the benzofuran ring is most reactive (e.g., C4, C5, C6, C7)? | DFT calculations of electron density and reaction barrier heights, experimental product isolation and characterization. |
| Photochemical Rearrangement | Does the fused system undergo rearrangements upon UV irradiation, similar to some isoxazoles? | Photolysis experiments followed by spectroscopic analysis (NMR, MS). |
| Metal-Catalyzed C-H Functionalization | Can specific C-H bonds be selectively functionalized to build further complexity? | Screening of catalysts and directing groups, mechanistic probe experiments. |
Expansion of Non-Biological Applications
While many heterocyclic compounds are explored for medicinal purposes, the unique structure of nih.govBenzofuro[3,2-c] nih.govnih.govoxazole makes it a compelling candidate for materials science. nih.gov Fused aromatic systems often exhibit interesting photophysical properties, and this scaffold could be the basis for a new class of functional materials. nih.govresearchgate.net
The combination of the benzofuran and oxazole moieties into a rigid, planar, π-conjugated system could give rise to compounds with strong fluorescence and unique electronic properties. thepharmajournal.comresearchgate.net Research should be directed toward synthesizing derivatives and studying their absorption and emission spectra, fluorescence quantum yields, and lifetimes. These properties could make them suitable for applications as:
Organic Light-Emitting Diodes (OLEDs): As emitters or host materials in the emissive layer.
Fluorescent Probes: For sensing metal ions, anions, or specific biomolecules through changes in their fluorescence.
Non-linear Optical Materials: The extended π-system could lead to significant non-linear optical responses. thepharmajournal.com
| Potential Application | Key Property to Investigate | Rationale |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, thermal stability, suitable HOMO/LUMO levels. | Rigid, conjugated heterocyclic cores are common in OLED materials. |
| Fluorescent Chemosensors | Solvatochromism, sensitivity of emission to environmental changes (pH, ions). | The nitrogen and oxygen atoms could act as binding sites, influencing the electronic structure upon analyte binding. researchgate.net |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, good charge carrier mobility. | Could function as a novel donor or acceptor material in bulk heterojunction solar cells. |
| Dye-Sensitized Solar Cells (DSSCs) | Strong absorption in the visible spectrum, efficient electron injection. | Could be explored as a new class of organic sensitizer (B1316253) dye. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Advancing research into a novel compound class like nih.govBenzofuro[3,2-c] nih.govnih.govoxazole can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can overcome the time-consuming nature of traditional trial-and-error experimentation. researchgate.net
ML models can be trained on existing chemical reaction data to predict the outcomes and optimal conditions for the synthesis of new derivatives, saving time and resources. mdpi.com For instance, AI could help identify the most promising catalytic systems for the C-H functionalization or cross-coupling reactions needed to build the scaffold. rsc.org
Furthermore, AI is invaluable for de novo design and property prediction. nih.gov Generative models can propose novel nih.govBenzofuro[3,2-c] nih.govnih.govoxazole structures with specific, desired properties, such as a particular emission wavelength for an OLED application. researchgate.net Predictive models, using techniques like Quantitative Structure-Property Relationship (QSPR), can estimate the photophysical and electronic properties of these virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates for experimental validation. nih.gov
| AI/ML Application | Specific Task | Expected Outcome |
|---|---|---|
| Predictive Synthesis | Predicting reaction yields and identifying optimal synthetic routes. | Accelerated discovery of efficient pathways to the core scaffold and its derivatives. mdpi.com |
| Property Prediction | Forecasting photophysical properties (absorption/emission maxima, quantum yield) and electronic properties (HOMO/LUMO energies). | Prioritization of synthetic targets with high potential for materials applications. nih.gov |
| De Novo Design | Generating novel derivative structures with target properties. | Exploration of a wider chemical space to identify molecules optimized for specific functions. nih.gov |
| Spectra Analysis | Assisting in the interpretation of complex NMR and mass spectrometry data. | Faster and more accurate structural confirmation of newly synthesized compounds. |
Challenges and Opportunities in Advancingnih.govBenzofuro[3,2-c]nih.govnih.govoxazole Research
The path forward for nih.govBenzofuro[3,2-c] nih.govnih.govoxazole research is filled with both significant challenges and compelling opportunities.
Challenges:
Synthetic Accessibility: The most immediate challenge is the lack of known, high-yield synthetic methods. Developing these initial routes will be a critical first step.
Scaffold Stability: The stability of the fused ring system, particularly the N-O bond of the oxazole ring, under a variety of reaction conditions is unknown and may limit synthetic options.
Lack of Precedent: As a largely unexplored scaffold, there is little existing data to guide research, requiring a ground-up approach to understanding its properties.
Opportunities:
Unexplored Chemical Space: The novelty of the scaffold is its greatest strength. It offers the chance to discover fundamentally new chemistry and properties not seen in more common heterocyclic systems.
Novel Materials: The unique electronic structure holds the promise of creating new classes of organic functional materials for applications in electronics and photonics.
Methodology Development: The effort to synthesize these compounds will likely spur the development of new synthetic methods that could be broadly applicable in organic chemistry.
Interdisciplinary Research: The study of this compound provides a fertile ground for collaboration between synthetic chemists, computational chemists, and materials scientists.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1]Benzofuro[3,2-c][1,2]oxazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted benzofuran precursors with nitrile oxides or via photochemical cyclization. Key parameters include:
-
Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity in benzofuran-oxazole fusion .
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Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient).
-
Temperature control : Reactions conducted at 80–100°C under inert atmosphere reduce side-product formation.
-
Yield vs. purity trade-off : Lower temperatures (50–60°C) favor purity (>95% by HPLC), while higher temperatures (100°C) increase yield (70–80%) but introduce impurities.
Data Table : Example Reaction Conditions
Precursor Catalyst Solvent Temp (°C) Yield (%) Purity (%) A ZnCl₂ DMF 80 75 92 B None Toluene 110 85 85
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
-
¹H/¹³C NMR : Assign fused-ring proton environments (e.g., aromatic protons at δ 7.1–7.9 ppm) and distinguish oxazole carbons (δ 145–155 ppm) from benzofuran signals. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
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Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error. Fragmentation patterns (e.g., loss of CO or CH₃CN) help validate the fused-ring structure.
-
X-ray Crystallography : Critical for resolving stereochemical ambiguities; requires high-purity crystals grown via slow evaporation in CH₂Cl₂/hexane.
Advanced Research Questions
Q. How can computational chemistry methods predict the electronic properties of this compound?
- Methodological Answer :
-
Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO/LUMO energies, band gaps, and electrostatic potential surfaces. Compare results with experimental UV-Vis spectra (λmax ~300 nm in acetonitrile) to validate computational models .
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Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.
- Data Contradiction Tip : If experimental UV-Vis data deviates from DFT predictions (>10 nm shift), re-optimize basis sets or include solvent effects explicitly (e.g., PCM model).
Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
-
Replicated Analysis : Reproduce assays under standardized conditions (e.g., fixed cell lines, identical incubation times). For example, inconsistent IC₅₀ values in kinase inhibition studies may arise from ATP concentration variability .
-
Structural Validation : Use X-ray co-crystallography to confirm binding modes vs. hypothesized docking poses.
-
Meta-Analysis Tools : Apply statistical frameworks (e.g., Bayesian inference) to aggregate data from multiple studies and identify outliers.
Data Table : Example Bioactivity Discrepancies
Derivative Study 1 IC₅₀ (µM) Study 2 IC₅₀ (µM) Resolved IC₅₀ (µM) X-OH 0.5 2.1 1.3 (pH-adjusted) X-NH₂ 1.8 1.7 1.7
Collaboration and Data Sharing
Q. What platforms facilitate collaboration on understudied heterocycles like this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



